molecular formula C12H7NO2S B6375895 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile CAS No. 1261953-38-1

4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile

Cat. No.: B6375895
CAS No.: 1261953-38-1
M. Wt: 229.26 g/mol
InChI Key: DKEKQYLRTKIOGG-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a benzonitrile moiety with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide . The formyl group can be introduced via Vilsmeier-Haack formylation, which uses a combination of dimethylformamide and phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-3-yl)-2-hydroxybenzonitrile.

    Reduction: 4-(5-Hydroxymethylthiophen-3-yl)-2-hydroxybenzonitrile.

    Substitution: Various ethers and esters depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Formylthiophen-3-yl)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(5-Formylthiophen-3-yl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(5-Formylthiophen-3-yl)-2-hydroxybenzamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

The combination of these functional groups with the thiophene ring enhances its reactivity and makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

4-(5-formylthiophen-3-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-5-9-2-1-8(4-12(9)15)10-3-11(6-14)16-7-10/h1-4,6-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKQYLRTKIOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684712
Record name 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-38-1
Record name 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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